molecular formula C4H10N2 B162797 (S)-3-Aminopyrrolidine CAS No. 128345-57-3

(S)-3-Aminopyrrolidine

Cat. No.: B162797
CAS No.: 128345-57-3
M. Wt: 86.14 g/mol
InChI Key: NGXSWUFDCSEIOO-BYPYZUCNSA-N
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Description

(S)-3-Aminopyrrolidine is a chiral amine with the molecular formula C4H10N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The (S)-enantiomer is of particular interest due to its applications in asymmetric synthesis and as a building block in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Aminopyrrolidine can be synthesized through several methods. One common approach involves the reduction of (S)-3-Nitropyrrolidine using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of pyrrolidine-3-carboxaldehyde with ammonia or an amine source under hydrogenation conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation due to its efficiency and scalability. The process typically involves the use of high-pressure hydrogen gas and a suitable metal catalyst such as palladium on carbon.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced further to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

(S)-3-Aminopyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including as antiviral and anticancer agents.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, serving as an intermediate in the synthesis of active ingredients.

Comparison with Similar Compounds

    ®-3-Aminopyrrolidine: The enantiomer of (S)-3-Aminopyrrolidine, differing in its spatial configuration.

    Pyrrolidine: The parent compound, lacking the amino group at the 3-position.

    3-Pyrrolidinone: A related compound with a carbonyl group at the 3-position instead of an amino group.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and drug design. Its ability to form stable complexes with various molecular targets makes it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

(3S)-pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXSWUFDCSEIOO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364009
Record name (S)-3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128345-57-3
Record name (-)-3-Aminopyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128345-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of (S)-3-Aminopyrrolidine in drug discovery?

A1: this compound serves as a crucial intermediate in synthesizing various pharmaceuticals. For instance, it is a key building block for INCB8761/PF-4136309, a potent and selective CCR2 antagonist . It has also shown promise as a scaffold in developing novel dual inhibitors targeting Abl and PI3K .

Q2: How is this compound synthesized cost-effectively?

A2: An economical synthesis route utilizes readily available L-aspartic acid as the starting material. The process involves optimized reaction conditions, ensuring mild conditions and straightforward purification, making it suitable for large-scale production .

Q3: Can this compound be used for chiral derivatization?

A3: Yes, a derivative of this compound, 1-(5-Dimethylamino-1-naphthalenesulphonyl)-(S)-3-aminopyrrolidine (DNS-Apy), functions as a fluorescent chiral labeling reagent. This reagent reacts with carboxylic acid enantiomers, forming diastereomeric amides. These diastereomers can be separated and sensitively detected using High-Performance Liquid Chromatography (HPLC), allowing for the analysis of chiral carboxylic acids .

Q4: Are there alternative synthesis routes for cyclic compounds related to this compound?

A4: Yes, cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-3,6-bis(carbamoylmethyl)-piperazine-2,5-dione], a cyclic compound structurally related to this compound, can be synthesized via two methods. One involves the self-condensation of this compound-2,5-dione in acetonitrile under reflux. A more efficient approach utilizes the self-condensation of L-asparagine methyl ester at room temperature .

Q5: What is known about the structure-activity relationships of this compound derivatives?

A5: Research exploring the structure-activity relationships of this compound derivatives is ongoing. Scientists are investigating how modifications to the this compound scaffold impact its biological activity, potency, and selectivity for specific targets . This research is crucial for optimizing drug candidates based on this scaffold.

Q6: Can this compound be used to prepare other chiral compounds?

A6: Yes, this compound serves as a starting material for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane, a bicyclic compound. This synthesis involves a transaminase-catalyzed reaction to introduce an amino group, followed by intramolecular cyclization and deprotection .

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